Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-7-9-8-5-6-14-10(8)3-4-11(9)15-12/h3-4,7,14-15H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYSBKTFUUGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate substituents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization steps can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 3,6,7,8-Tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Halogen-Substituted Derivatives
Example : Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
- Molecular formula: C₁₂H₁₄BrNO₂ (MW: 284.16) .
- Key differences :
- Bromine substitution introduces steric and electronic effects, enhancing electrophilic reactivity.
- Higher molecular weight (284 vs. 216) reduces solubility in polar solvents.
Complex Functionalized Analogs
Example : (S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Structural and Functional Analysis
Ester Group Impact
Substituent Effects
- Electron-withdrawing groups (e.g., sulfonamide in compound 15 ): Increase acidity of adjacent protons, facilitating deprotonation in synthetic modifications.
Biological Activity
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings and highlighting its significance in drug development.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 105518-45-4
These properties contribute to its interactions with biological systems and its potential therapeutic applications.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving P388 murine leukemia cells, compounds similar to this compound have shown a marked accumulation in the G2/M phase of the cell cycle, indicating potential mechanisms for inducing apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This property is critical for its anticancer activity as it can lead to cell death through the inhibition of topoisomerase II .
- Topoisomerase Inhibition : this compound may stabilize DNA-topoisomerase II covalent complexes which is essential for its cytotoxic effects against tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that derivatives of tetrahydropyrrolo compounds exhibit:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound | Activity | Notes |
|---|---|---|
| This compound | High cytotoxicity | Effective against P388 cells |
| Methyl derivatives | Varied activity | Generally lower potency compared to ethyl analogs |
| Other tetrahydropyrrole derivatives | Antimicrobial properties | Broader biological applications |
Study on Cytotoxicity
A study published in PubMed examined the cytotoxic effects of various tetrahydropyrrole derivatives on cancer cell lines. This compound was found to be one of the most potent compounds tested against P388 leukemia cells. The study highlighted that modifications to the ethyl group could enhance or diminish cytotoxic effects significantly .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of similar compounds. This compound and its derivatives were tested against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study suggested that further optimization could lead to effective antimicrobial agents for clinical use.
Q & A
Q. Table 1: Key Synthetic Routes
How is the compound characterized after synthesis?
Level: Basic
Methodological Answer:
Characterization typically involves:
- Spectroscopy : ESI-MS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation (e.g., [M+1]⁺ peaks) .
- Chromatography : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as reported for related indole derivatives .
- Thermal Analysis : Melting point determination (e.g., mp 232–234°C for indole-5-carboxylic acid analogs) to assess crystallinity .
What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?
Level: Advanced
Methodological Answer:
Unexpected byproducts (e.g., 3-amino-1-hydroxy-1H-quinolin-2-one during hydrogenation or abnormal pyrroloindole derivatives in Barton-Zard reactions ) require:
- Mechanistic Studies : Isotopic labeling or computational modeling to trace reaction pathways.
- Condition Optimization : Adjusting temperature, catalyst loading, or solvent polarity. For example, reducing HCl concentration in Fischer indole synthesis minimizes chloro-byproducts .
- Analytical Cross-Validation : Using LC-MS or NMR to identify impurities and refine purification protocols .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Level: Advanced
Methodological Answer:
SAR optimization involves:
- Functional Group Introduction : Hydrolysis of the ethyl ester to a carboxylic acid enhances solubility for amide coupling (e.g., with ethyl isonipecotate to improve CNS penetration) .
- Heterocyclic Modifications : Introducing substituents like 4-chlorobenzyl groups via alkylation enhances target binding affinity .
- Pharmacological Profiling : Assays measuring IC₅₀ values (e.g., 2.2 mM for benzodiazepine receptor inhibition ) guide iterative refinements.
Q. Table 2: Bioactivity Optimization Strategies
What advanced analytical methods confirm structural integrity in complex derivatives?
Level: Advanced
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities in polycyclic systems (e.g., pyrido[3,4-b]indole derivatives) .
- High-Resolution NMR : 2D experiments (COSY, NOESY) assign proton environments in fused-ring systems .
- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns validate unexpected adducts or rearrangements .
How are reaction mechanisms elucidated for abnormal pathways (e.g., pyrroloindole formation)?
Level: Advanced
Methodological Answer:
- Kinetic Studies : Monitoring intermediate formation via in-situ FTIR or Raman spectroscopy .
- Computational Chemistry : Density Functional Theory (DFT) calculations predict favorable transition states (e.g., sulfonyl group migration in Barton-Zard reactions) .
- Isotopic Labeling : Using ¹⁵N or deuterated reagents to track nitrogen or hydrogen migration .
What methodologies assess purity in pharmacologically active derivatives?
Level: Advanced
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
